Armatinol B
Description
Armatinol B is a polyhydroxylated steroidal compound isolated from marine octocorals of the genus Dendronephthya. Structurally, it is characterized as 5α-hydroxy-24-methylene cholestan-3β,6β,19-triol, featuring a cholestane skeleton with hydroxyl groups at C-3, C-6, and C-19, along with a terminal methylene group at C-24 (Fig. 1) . Its antioxidant activity has been demonstrated in neuronal PC-12 cells, where it activates the Nrf2 pathway and upregulates heme oxygenase-1 (HO-1), mitigating H₂O₂-induced oxidative damage .
Properties
Molecular Formula |
C30H50O5 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-3,5,6-trihydroxy-13-methyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-10-yl]methyl acetate |
InChI |
InChI=1S/C30H50O5/c1-18(2)19(3)7-8-20(4)24-9-10-25-23-15-27(33)30(34)16-22(32)11-14-29(30,17-35-21(5)31)26(23)12-13-28(24,25)6/h18,20,22-27,32-34H,3,7-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27-,28-,29+,30+/m1/s1 |
InChI Key |
LAVASOSSYAPADQ-WVMCKFTRSA-N |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)COC(=O)C)O)O)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)COC(=O)C)O)O)C |
Synonyms |
armatinol B |
Origin of Product |
United States |
Comparison with Similar Compounds
Nebrosteroid P
- Structural Features: Nebrosteroid P (C₂₉H₅₀O₄) shares a nearly identical cholestane backbone with Armatinol B but replaces the C-5 hydroxyl group with a C-5 methoxy group (5α-methoxy-24-methylene cholestan-3β,6β,19-triol) .
- Spectroscopic Differentiation: The presence of a methoxy group in Nebrosteroid P is confirmed by HMBC correlations between methoxy protons (δH 3.17) and C-5 (δC 78.4), along with NOESY correlations to H-3 .
- Biological Activity: While Armatinol B exhibits antioxidant properties, Nebrosteroid P’s bioactivity remains uncharacterized, possibly due to reduced polarity from methoxy substitution .
Erectasteroid F (Compound 41)
- Structural Features: Erectasteroid F (7-dehydro derivative) lacks the C-5 hydroxyl group and contains a Δ⁷ double bond, differing from Armatinol B’s saturated cholestane core .
- Biological Activity: Both compounds activate the Nrf2/HO-1 pathway in PC-12 cells. However, Armatinol B’s additional hydroxyl groups may confer superior antioxidant efficacy compared to Erectasteroid F’s simpler substitution pattern .
Griffinisterones (Compounds 56–64)
- Structural Features: Griffinisterones, such as Griffinisterone A (56), feature a cholestane skeleton with varied hydroxylation and ketone groups. Unlike Armatinol B, Griffinisterone A includes a C-11 ketone and lacks the C-24 methylene group .
- Biological Activity: Griffinisterones’ activities are unelucidated, but their ketone groups may reduce cellular permeability compared to Armatinol B’s hydroxyl-rich structure .
Structural and Functional Analysis
Table 1. Key Structural and Functional Differences
| Compound | Core Structure | Substituents | Bioactivity (Reported) | Source Organism |
|---|---|---|---|---|
| Armatinol B | Cholestane | 3β-OH, 6β-OH, 5α-OH, 24-methylene | Antioxidant (Nrf2/HO-1 activation) | Dendronephthya spp. |
| Nebrosteroid P | Cholestane | 3β-OH, 6β-OH, 5α-OCH₃, 24-methylene | Not reported | Unspecified |
| Erectasteroid F | Δ⁷-Cholestane | 3β-OH, 11α-acetoxy, 24-methylene | Antioxidant (Nrf2/HO-1 activation) | D. gigantea |
| Griffinisterone A | Cholestane | 3β-OH, 11-ketone, 17α-OH | Structural analysis only | D. griffinis |
Key Observations:
Hydroxylation Patterns: Armatinol B’s three hydroxyl groups (C-3, C-5, C-6) enhance its polarity and antioxidant capacity compared to analogs with fewer hydroxyls or methoxy substitutions .
Side-Chain Modifications: The C-24 methylene group in Armatinol B and Nebrosteroid P may influence membrane interactions due to its hydrophobicity .
Q & A
Q. What are the critical steps in designing an initial experimental protocol to investigate Armatinol B's biochemical properties?
Begin with a hypothesis-driven literature review to identify gaps in understanding Armatinol B’s properties (e.g., solubility, stability, receptor interactions). Use scientific databases (PubMed, SciFinder) to locate primary studies and assess methodologies . Define independent variables (e.g., concentration, pH) and dependent variables (e.g., enzyme inhibition, cytotoxicity) while incorporating controls for environmental factors (temperature, solvent purity). Ensure reproducibility by documenting procedures in a lab notebook, including raw data and calibration standards . Validate protocols through pilot studies to confirm measurement precision .
Q. What methodological approaches are recommended for conducting a comprehensive literature review on Armatinol B's mechanisms of action?
Systematically search databases using keywords like "Armatinol B pharmacokinetics" or "Armatinol B molecular targets," filtering for peer-reviewed articles published within the last decade. Prioritize primary literature over reviews to avoid secondary biases . Critically evaluate methodologies: note inconsistencies in experimental conditions (e.g., cell lines, dosage ranges) and statistical power. Organize findings into a comparative table (e.g., IC50 values across studies), highlighting methodological divergences that may explain contradictory results .
Q. How to establish appropriate control variables when testing Armatinol B's cytotoxicity in different cell lines?
Control for intrinsic cell line variability by standardizing passage numbers, culture media, and incubation times . Include positive controls (e.g., known cytotoxins) and negative controls (vehicle-only treatments). Validate assay sensitivity using dose-response curves and calculate Z’-factors to confirm robustness . Document environmental controls (CO2 levels, humidity) to minimize confounding variables .
Advanced Research Questions
Q. How should researchers address discrepancies in reported pharmacological efficacy data of Armatinol B across different in vitro and in vivo studies?
Perform a meta-analysis to identify trends or outliers in efficacy data. Compare experimental parameters (e.g., dosing regimens, model organisms) and assess whether pharmacokinetic factors (bioavailability, metabolism) explain in vitro-in vivo disparities . Replicate key studies under standardized conditions, using statistical tests (ANOVA, t-tests) to quantify variability . For contradictory results, apply principal contradiction analysis: determine if methodological differences (e.g., assay sensitivity) represent the dominant factor influencing outcomes .
Q. What strategies can optimize the detection and quantification limits of analytical methods used in Armatinol B pharmacokinetic studies?
Optimize HPLC or LC-MS parameters (column type, mobile phase gradient) to enhance peak resolution and reduce matrix interference . Validate methods using ICH guidelines: test linearity (R² > 0.99), accuracy (spiked recovery 85–115%), and precision (%RSD < 5%) . For low-concentration samples, employ pre-concentration techniques (solid-phase extraction) or derivatization to improve sensitivity. Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .
Q. How to statistically validate synergistic effects observed in Armatinol B combination therapies?
Use the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy. Generate dose-effect curves for Armatinol B and the co-administered drug, both alone and in combination, across multiple ratios . Calculate synergism at varying effect levels (e.g., IC50, IC90) and validate with Bliss independence or Loewe additivity models. Report confidence intervals and p-values to distinguish true synergy from additive effects .
Q. What ethical and methodological considerations apply when translating Armatinol B research from preclinical to clinical trials?
Ensure preclinical data meets reproducibility criteria: ≥3 independent experiments with statistical significance (p < 0.05) and effect sizes justifying clinical relevance . Address species-specific metabolic differences by cross-referencing in vitro human hepatocyte data with animal models. Submit protocols to ethics committees, detailing informed consent processes and risk mitigation for human participants .
Data Analysis and Reporting
- For conflicting structural data (e.g., NMR vs. crystallography), re-examine sample purity and crystallization conditions. Use computational modeling (DFT, molecular dynamics) to reconcile discrepancies .
- In dose-response studies , report Hill coefficients and EC50 values with error margins, avoiding overinterpretation of "significant" effects without statistical backing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
